Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate
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Overview
Description
Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of a tert-butyl group, a 3-nitrophenyl group, and a propyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-nitrophenyl)-N-propylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(3-nitrophenyl)-N-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of strong acids or bases.
Nucleophilic Addition: The carbonyl group in the carbamate can undergo nucleophilic addition reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Nucleophilic Addition: Amines or alcohols as nucleophiles.
Major Products Formed
Reduction: Formation of tert-butyl N-(3-aminophenyl)-N-propylcarbamate.
Hydrolysis: Formation of N-(3-nitrophenyl)-N-propylamine and carbon dioxide.
Nucleophilic Addition: Formation of various substituted carbamates.
Scientific Research Applications
Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-nitrophenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways and cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-nitrophenyl)-N-propylcarbamate
- Tert-butyl N-(3-nitrophenyl)-N-butylcarbamate
- Tert-butyl N-(3-nitrophenyl)-N-ethylcarbamate
Uniqueness
Tert-butyl N-(3-nitrophenyl)-N-propylcarbamate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the 3-nitrophenyl group, in particular, influences its reactivity and interaction with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(3-nitrophenyl)-N-propylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-9-15(13(17)20-14(2,3)4)11-7-6-8-12(10-11)16(18)19/h6-8,10H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLUQPOGWLOGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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